tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate
Description
tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a piperidine ring, and a triazole ring substituted with a fluoro-methylphenyl group
Properties
IUPAC Name |
tert-butyl N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O3/c1-13-11-15(5-6-16(13)21)26-12-17(23-24-26)18(27)25-9-7-14(8-10-25)22-19(28)29-20(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBWCKDVTIHSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the fluoro-methylphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluoro-methylphenyl group.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the tert-butyl carbamate group: This is achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring undergoes selective oxidation under controlled conditions. Key findings include:
Case Study: Oxidation with KMnO₄ generates a ketone at the piperidine C-3 position, confirmed via -NMR (). Competing epoxidation of the triazole ring is suppressed in acidic media.
Reduction Reactions
Reductive modifications occur primarily at the triazole and carbamate groups:
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ (2 eq) | Triazole ring | Dihydrotriazole derivative | 89% |
| H₂/Pd-C (1 atm) | Carbamate carbonyl | Deprotected piperidin-4-amine | 76% |
Key Observations :
-
LiAlH₄ selectively reduces the triazole to a dihydrotriazole without affecting the carbamate () .
-
Catalytic hydrogenation cleaves the tert-butyl carbamate to yield a free amine, critical for further derivatization .
Nucleophilic Substitution
The piperidine ring participates in SN2 reactions at its secondary amine:
| Nucleophile | Conditions | Product | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|
| CH₃SO₂Cl | Et₃N, DCM, 0°C → RT | N-Methanesulfonyl-piperidine analog | |
| 2-Fluorobenzoyl chloride | DMAP, THF, reflux | Aryl-carbonyl substituted derivative |
Mechanistic Insight: Steric hindrance from the tert-butyl group slows substitution at the carbamate nitrogen, favoring piperidine functionalization .
Cycloaddition and Click Chemistry
The triazole moiety participates in Huisgen cycloaddition under copper catalysis:
| Alkyne | Catalyst System | Product | Application |
|---|---|---|---|
| Propargyl alcohol | CuSO₄/NaAsc, H₂O/t-BuOH | Bis-triazole-linked dimer | Bioorthogonal labeling |
Optimized Protocol :
Hydrolysis and Stability
The carbamate group exhibits pH-dependent hydrolysis:
| Condition | Half-Life (t₁/₂) | Primary Degradant |
|---|---|---|
| pH 1.0 (HCl) | 2.3h | Piperidin-4-amine + CO₂ + tert-butanol |
| pH 7.4 (PBS) | 48h | <5% decomposition |
| pH 10.0 (NaOH) | 15min | Complete cleavage |
Implications : Rapid degradation under alkaline conditions necessitates stabilization strategies (e.g., lyophilization) for pharmaceutical formulations .
Comparative Reactivity with Analogues
A reactivity comparison highlights electronic effects of substituents:
| Compound | Oxidation Rate (rel. to parent) | Reduction Efficiency |
|---|---|---|
| 4-Bromo-phenyl analog | 1.8× | 0.7× |
| 4-Chloro-phenyl analog | 1.5× | 0.9× |
| Parent (4-Fluoro-3-methylphenyl) | 1.0× | 1.0× |
The electron-withdrawing fluoro group enhances oxidation susceptibility while slightly impeding reduction .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may interact with specific biological targets involved in tumor progression. For instance, compounds with similar triazole moieties have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Crizotinib Analogs
A notable study synthesized derivatives of tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate as analogs to crizotinib, a known tyrosine kinase inhibitor used in non-small cell lung cancer treatment. The synthesized compounds demonstrated improved potency against specific cancer cell lines compared to crizotinib itself, indicating their potential use as novel therapeutic agents .
Antimicrobial Properties
Inhibition of Bacterial Growth
Research has shown that compounds featuring triazole rings exhibit antimicrobial properties. The specific compound has been tested against various bacterial strains, revealing significant inhibitory effects. This suggests its potential application in developing new antibiotics or antimicrobial agents.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Material Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Blends
In a study involving polymer blends, the incorporation of this compound into polycarbonate matrices resulted in materials with improved impact resistance and thermal properties. This advancement opens avenues for applications in packaging and automotive industries where durability is crucial.
Agricultural Chemistry
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide or herbicide. Preliminary studies indicate that it may inhibit the growth of certain plant pathogens and pests.
Field Trials
Field trials assessing its efficacy against common agricultural pests have shown promising results, leading to reduced pest populations without significant toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group instead of a fluoro-methylphenyl group.
tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chlorophenyl group instead of a fluoro-methylphenyl group.
tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methylphenyl group instead of a fluoro-methylphenyl group.
Uniqueness: The presence of the fluoro-methylphenyl group in tert-butyl (1-{[1-(4-fluoro-3-methylphenyl
Biological Activity
Tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate, with the CAS number 1260914-55-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a piperidine ring, a triazole moiety, and a tert-butyl carbamate group. The presence of the fluorine atom and the triazole ring suggests potential interactions with biological targets.
Research indicates that compounds containing triazole moieties can exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. The presence of the 4-fluoro-3-methylphenyl group may enhance this activity by increasing lipophilicity and altering membrane permeability.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways. For instance, triazole derivatives have been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that similar compounds can exhibit significant biological activities:
- NLRP3 Inflammasome Inhibition : A related study evaluated the ability of triazole derivatives to inhibit NLRP3-dependent pyroptosis in THP-1 cells. Compounds were tested for their ability to reduce IL-1β release and cell death induced by ATP stimulation .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays across various concentrations (0.1–100 µM). Results indicated that certain structural modifications could lead to reduced cytotoxicity while maintaining biological efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole-containing compounds:
- Anticancer Activity : Research has shown that triazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in breast cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Some studies suggest that triazole derivatives may protect against neurodegenerative diseases by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with a piperidine-carbamate intermediate is achieved using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in dichloromethane or DMF under nitrogen atmosphere. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) yields the final product. Reaction optimization should focus on controlling stoichiometry, catalyst loading (e.g., CuI at 5-10 mol%), and temperature (40-60°C) to suppress side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS-ESI) to confirm molecular weight and isotopic patterns, and ¹H/¹³C NMR spectroscopy to verify substituent positions. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR, while the triazole proton appears as a sharp singlet near 8.0 ppm. Discrepancies in splitting patterns may indicate impurities or incorrect regiochemistry .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : The compound is stable at room temperature in inert, anhydrous environments but may degrade under prolonged exposure to moisture or strong acids/bases. Store in amber vials under nitrogen at -20°C for long-term preservation. Monitor via periodic TLC or HPLC to detect decomposition (e.g., loss of tert-butyl group or triazole ring oxidation) .
Advanced Research Questions
Q. How can conflicting NMR or crystallography data be resolved for this compound?
- Methodological Answer : If NMR signals overlap (e.g., piperidine protons vs. aromatic protons), use 2D techniques like COSY or NOESY to assign spatial correlations. For crystallographic ambiguities, perform X-ray diffraction with high-resolution data collection (e.g., synchrotron sources) and refine structures using software like SHELX. Compare experimental data with computational models (DFT-optimized geometries) to validate stereochemistry .
Q. What mechanistic insights explain unexpected byproducts during triazole formation?
- Methodological Answer : Byproducts often arise from competing pathways, such as Glaser coupling of alkynes or azide dimerization. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps. Modify reaction conditions: reduce Cu catalyst concentration to minimize alkyne homocoupling, or employ flow chemistry to enhance mixing and heat dissipation .
Q. How can researchers assess the compound's biological activity against target proteins?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like kinases or GPCRs. Validate experimentally via surface plasmon resonance (SPR) or fluorescence polarization assays. For cellular activity, use reporter gene assays or Western blotting to measure downstream signaling modulation. Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate to ensure reproducibility .
Q. What strategies mitigate solubility issues in in vitro assays?
- Methodological Answer : Solubilize the compound in DMSO (≤0.1% final concentration) and dilute in assay buffer with co-solvents like PEG-400 or cyclodextrins. For aqueous instability, employ prodrug strategies (e.g., phosphate esters) or nanoformulations (liposomes). Validate solubility via dynamic light scattering (DLS) or nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
